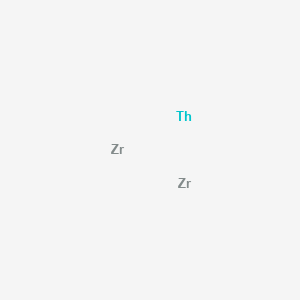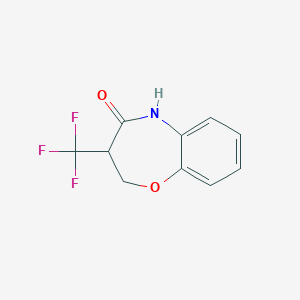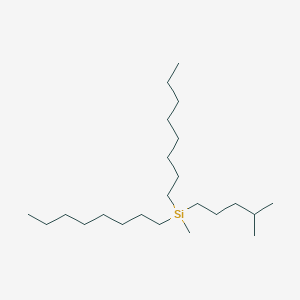
2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- is a complex organic compound with a unique structure It is characterized by the presence of a butenoic acid moiety, a cyclohexyl group, and a dimethylsilyl ether functionality
Métodos De Preparación
The synthesis of 2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- involves several steps. One common synthetic route includes the following steps:
Formation of the butenoic acid moiety: This can be achieved through the reaction of an appropriate alkene with a carboxylic acid derivative under suitable conditions.
Introduction of the cyclohexyl group: This step involves the addition of a cyclohexyl group to the butenoic acid moiety, typically through a cycloaddition reaction.
Attachment of the dimethylsilyl ether functionality: This is done by reacting the intermediate compound with a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether functionality, where the silyl group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is explored for its use in the development of novel materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- involves its interaction with specific molecular targets and pathways. The silyl ether functionality can undergo hydrolysis, releasing the active cyclohexyl butenoic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- include:
2-Butenoic acid, 3-methyl-, methyl ester: This compound has a similar butenoic acid structure but lacks the cyclohexyl and silyl ether functionalities.
2-Butenoic acid, 4-(2-hydroxycyclohexyl)-, methyl ester: This compound has a hydroxyl group instead of the silyl ether functionality.
The uniqueness of 2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- lies in its combination of the butenoic acid moiety, cyclohexyl group, and silyl ether functionality, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
101859-28-3 |
|---|---|
Fórmula molecular |
C17H32O3Si |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
methyl (Z)-4-[(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexyl]but-2-enoate |
InChI |
InChI=1S/C17H32O3Si/c1-17(2,3)21(5,6)20-15-12-8-7-10-14(15)11-9-13-16(18)19-4/h9,13-15H,7-8,10-12H2,1-6H3/b13-9-/t14-,15+/m1/s1 |
Clave InChI |
NHXVVNBNVUCNEH-XZVYODRBSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@@H]1C/C=C\C(=O)OC |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCCCC1CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)

![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)
![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)



![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)


![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)
![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)
